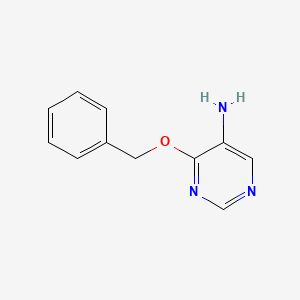

4-(Benzyloxy)pyrimidin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-phenylmethoxypyrimidin-5-amine |

InChI |

InChI=1S/C11H11N3O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,12H2 |

InChI Key |

NLHSJQPJAJEQRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC=C2N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzyloxy Pyrimidin 5 Amine and Derivatives

Strategies for Pyrimidine (B1678525) Core Construction in the Presence of Benzyloxy and Amine Groups

The construction of the pyrimidine core is a foundational step in the synthesis of 4-(benzyloxy)pyrimidin-5-amine. The presence of the benzyloxy and amine functionalities necessitates careful selection of synthetic strategies to avoid unwanted side reactions and ensure the desired substitution pattern.

Cyclization Reactions for Pyrimidine Ring Formation

Cyclization reactions are a cornerstone of pyrimidine synthesis. tubitak.gov.tr These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, guanidine (B92328), or urea (B33335) derivative. tubitak.gov.trijsat.org In the context of this compound, this could involve a precursor already containing the benzyloxy group. For instance, a benzyloxy-substituted 1,3-dicarbonyl compound can be cyclized with a suitable nitrogen-containing component to form the pyrimidine ring.

A variety of reagents and catalysts can be employed to facilitate these cyclizations. scholarsresearchlibrary.com For example, base-catalyzed condensations are common, with catalysts like piperidine (B6355638) being effective in aqueous media. scholarsresearchlibrary.com More advanced methods may utilize transition-metal-free conditions or microwave assistance to improve reaction times and yields. ijsat.orgnih.gov A notable approach involves the [3+3] cycloaddition strategy, where an epoxy ketone reacts with urea or thiourea (B124793) to form the pyrimidine ring. mdpi.com Another method is the oxidative [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. organic-chemistry.org

The following table summarizes various cyclization strategies for pyrimidine synthesis:

| Cyclization Strategy | Key Reactants | Catalyst/Conditions | Notes |

|---|---|---|---|

| Classical Condensation | 1,3-Dicarbonyl compounds, Urea/Thiourea | Acid catalysts, Reflux | A robust and widely used method. ijsat.org |

| Piperidine Catalysis | Aldehyde, Ethyl cyanoacetate, Guanidine nitrate (B79036) | Piperidine, Aqueous media | Environmentally friendly with excellent yields. scholarsresearchlibrary.com |

| [3+3] Cycloaddition | Epoxy ketone, Urea/Thiourea | - | Forms the pyrimidine ring via epoxide opening. mdpi.com |

| Oxidative Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | - | A three-component, eco-friendly approach. organic-chemistry.org |

Multi-Component Reactions for Pyrimidine Scaffolds

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular diversity in a single step. scholarsresearchlibrary.comrsc.org For pyrimidine synthesis, MCRs offer a powerful tool to construct the heterocyclic core with the desired substituents in a convergent manner. ijsat.org

One such MCR involves the one-pot reaction of an aldehyde, a β-ketoester, and an aminopyrimidine, which can yield highly substituted pyrimido[1,6-a]pyrimidine derivatives. rsc.org Another example is the iridium-catalyzed regioselective synthesis of pyrimidines from amidines and up to three different alcohols. acs.org This method is particularly advantageous for creating unsymmetrically substituted pyrimidines. acs.org Furthermore, a catalyst-free, one-pot, three-component reaction of various benzyloxy benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) has been developed for the synthesis of benzyloxy pyrimido[4,5-b]quinoline derivatives. nih.gov

The table below highlights key multi-component reactions for pyrimidine synthesis:

| MCR Type | Components | Catalyst | Key Features |

|---|---|---|---|

| Biginelli-like Reaction | Aldehyde, β-Ketoester, Aminopyrimidine | - | Yields pyrimido[1,6-a]pyrimidine derivatives. rsc.org |

| Iridium-Catalyzed Annulation | Amidines, Alcohols | Iridium-pincer complex | Regioselective, allows for unsymmetrical substitution. acs.org |

| DABCO-Catalyzed Condensation | Benzyloxy benzaldehydes, Dimedone, 6-Amino-1,3-dimethyluracil | DABCO | Solvent-free, one-pot synthesis of fused pyrimidines. nih.gov |

| [C-C+C+N+C+N] Cyclocondensation | Methyl aryl ketone, Aromatic aldehyde, Ammonium (B1175870) acetate (B1210297) | Triflic acid | A pseudo five-component reaction. mdpi.com |

Targeted Introduction of the Benzyloxy Moiety

Alkylation of Hydroxyl Precursors

A common and direct method for introducing the benzyloxy group is through the alkylation of a hydroxypyrimidine precursor. This typically involves a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with benzyl (B1604629) bromide or a similar benzylating agent. ontosight.ai The choice of base is critical to ensure regioselectivity, especially in ambident anions like those derived from hydroxypyrimidines. rsc.orgcdnsciencepub.com While alkali metal salts often favor N-alkylation, the use of silver salts can promote O-alkylation. rsc.orgcdnsciencepub.com Cesium carbonate in DMF has been shown to be particularly effective for the regioselective O-alkylation of pyrimidinones. rsc.org

The following table outlines reaction conditions for the alkylation of hydroxyl precursors:

| Alkylating Agent | Base | Solvent | Selectivity |

|---|---|---|---|

| Benzyl bromide | Alkali Metal Salts (e.g., K2CO3) | DMF, DMSO | Often favors N-alkylation. rsc.org |

| Benzyl bromide | Silver Salts (e.g., Ag2CO3) | Non-polar solvents | Promotes O-alkylation. rsc.orgcdnsciencepub.com |

| Benzyl bromide | Cesium Carbonate (Cs2CO3) | DMF | High regioselectivity for O-alkylation. rsc.org |

Condensation Reactions Involving Benzyloxy-Substituted Aldehydes

An alternative strategy involves incorporating the benzyloxy group into one of the starting materials before the construction of the pyrimidine ring. For example, a benzyloxy-substituted aldehyde, such as 4-(benzyloxy)benzaldehyde, can be used in a condensation reaction with an amidine or guanidine derivative to form the pyrimidine ring directly with the desired benzyloxy substituent. nih.gov This approach is beneficial as it avoids potential issues with regioselectivity during the alkylation step on the pre-formed pyrimidine ring. Multi-component reactions, as previously discussed, often utilize this strategy. For instance, the DABCO-catalyzed reaction of benzyloxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil provides a one-pot synthesis of complex pyrimidine derivatives. nih.gov

Regioselective Functionalization and Substituent Control

Controlling the position of substituents on the pyrimidine ring is paramount for fine-tuning the biological activity of the final molecule. digitellinc.com Regioselective functionalization strategies are therefore essential.

The inherent electronic properties of the pyrimidine ring dictate its reactivity towards electrophilic and nucleophilic attack. However, the directing effects of existing substituents play a crucial role. For instance, in pyrazolo[1,5-a]pyrimidines, the pyrimidine moiety can direct C-H bond activation. acs.org

Metalation reactions are a powerful tool for regioselective functionalization. The use of hindered magnesium and zinc-amide bases in combination with BF3·OEt2 can lead to selective C-2 metalation of pyrimidines. thieme-connect.com This allows for the subsequent introduction of various functional groups at this position through reactions like iodolysis, allylation, or cross-coupling. thieme-connect.com Similarly, direct magnesiation with TMPMgCl·LiCl enables highly regioselective functionalization of fused pyrimidine systems. rsc.org

The choice of leaving groups on the pyrimidine ring can also control the regioselectivity of nucleophilic substitution reactions. For example, using 2-chloro-4-(phenylthio)pyrimidine (B1628817) as a precursor allows for the selective synthesis of C2- and C4-substituted pyrimidines by controlling the order of nucleophilic substitution. digitellinc.com

The following table provides examples of regioselective functionalization methods:

| Method | Reagents | Position Functionalized | Subsequent Reactions |

|---|---|---|---|

| Directed Metalation | TMP-Mg/Zn bases, BF3·OEt2 | C-2 | Iodolysis, Allylation, Cross-coupling thieme-connect.com |

| Directed C-H Activation | Rh(III) catalyst | Varies based on directing group | Amidation acs.org |

| Sequential Nucleophilic Substitution | 2-chloro-4-(phenylthio)pyrimidine | C-2 and C-4 | Substitution with N and O nucleophiles digitellinc.com |

| NIS-mediated Cascade Reaction | N-iodosuccinimide, Styrenes, Diaryl dichalcogenides | C-3 of pyrazolo[1,5-a]pyrimidines | Alkylation rsc.org |

Catalytic Approaches in Pyrimidine Synthesis

Catalysis is central to the modern synthesis of pyrimidines, offering pathways that are often more efficient and selective than classical methods. A variety of catalytic systems, employing transition metals or organocatalysts, have been developed to construct the pyrimidine ring through diverse reaction mechanisms like multicomponent reactions (MCRs), cycloadditions, and annulations. mdpi.comdntb.gov.ua These methods provide access to a wide array of substituted pyrimidines by varying the starting materials and catalytic conditions. mdpi.com

Transition-metal catalysts have proven particularly effective. For instance, copper-catalyzed reactions are widely used for pyrimidine synthesis. One such method involves the cyclization of ketones with nitriles under basic conditions, which tolerates a broad range of functional groups. organic-chemistry.org Another copper-catalyzed approach is the [3+3] annulation of amidines with saturated ketones, which proceeds through a cascade of oxidative dehydrogenation, annulation, and aromatization. rsc.org Nickel complexes have also been employed, such as in the acceptorless dehydrogenative annulation of alcohols with partners like malononitrile (B47326) and guanidine to produce highly substituted pyrimidines with water and hydrogen as the only byproducts. acs.org

Other metals like iridium, ruthenium, and zinc have also been successfully utilized. Iridium-pincer complexes can catalyze the regioselective multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. organic-chemistry.org A ruthenium complex supported by a bidentate P^N ligand catalyzes the acceptorless dehydrogenative coupling of alcohols to form pyrimidines, among other heterocycles. acs.org Zinc chloride (ZnCl₂) serves as an effective catalyst in a one-step, three-component coupling of functionalized enamines (or methyl ketones), triethyl orthoformate, and ammonium acetate to yield 4,5-disubstituted pyrimidines. organic-chemistry.orgorganic-chemistry.org

Ionic liquids represent another facet of catalytic innovation in this field. L-proline nitrate, an ionic liquid, has been shown to be an effective catalyst for the Biginelli multicomponent reaction to synthesize dihydropyrimidine (B8664642) derivatives, demonstrating significantly higher efficiency than non-catalyzed reactions. japsonline.comjapsonline.com

| Catalyst Type | Reaction Strategy | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Copper(II) | [3+3] Annulation | Saturated Ketones, Amidines | Cascade reaction involving oxidative dehydrogenation and aromatization. | rsc.org |

| Nickel(II)-NNS Pincer Complex | Acceptorless Dehydrogenative Annulation | Alcohols, Malononitrile, Guanidine/Benzamidine (B55565) | Eco-friendly, produces water/hydrogen as byproducts, yields up to 95%. | acs.org |

| Zinc Chloride (ZnCl₂) | Three-Component Coupling | Enamines/Ketones, Triethyl Orthoformate, Ammonium Acetate | Single-step synthesis of 4,5-disubstituted pyrimidines. | organic-chemistry.org |

| Iridium-PN5P Pincer Complex | Multicomponent Synthesis | Amidines, Alcohols | Regioselective process involving condensation and dehydrogenation. | organic-chemistry.org |

| L-proline nitrate (Ionic Liquid) | Biginelli Reaction | Aromatic Aldehydes, Thiourea, β-ketoester | Efficient catalysis in a multicomponent reaction setup. | japsonline.comjapsonline.com |

Base-catalyzed reactions are a cornerstone of pyrimidine synthesis, often providing simple, cost-effective, and efficient routes. Strong bases like potassium tert-butoxide (KOtBu) and sodium hydroxide (B78521) (NaOH) are frequently employed to facilitate condensation and cyclization reactions. mdpi.com For example, a one-pot, three-component reaction between ketones, aromatic aldehydes, and amidine derivatives in the presence of KOtBu in refluxing ethanol (B145695) can produce pyrimidines in high yields. nih.gov

Choline hydroxide, a green and recyclable base, has been used as both a catalyst and a reaction medium for the [3+3] annulation–oxidation sequence between α,β-unsaturated ketones and benzamidine hydrochloride, yielding substituted pyrimidines. mdpi.comrsc.org Strong inorganic bases such as NaOH, KOH, and CsOH have also been shown to effectively catalyze this type of transformation. mdpi.com Another base-promoted method involves the intermolecular oxidative C-N bond formation of allylic and vinylic C-H bonds of allylic compounds with amidines, using molecular oxygen as the sole oxidant. rsc.orgacs.org This approach is notable for its use of protecting-group-free nitrogen sources and high atom economy. acs.org

The basic catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) has been effectively used in the solvent-free, one-pot multicomponent reaction of benzyloxy benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil to synthesize novel benzyloxy pyrimido[4,5-b]quinoline derivatives. nih.govacs.org Optimization studies showed that using DABCO as a catalyst at 90°C under solvent-free conditions gave the best results. acs.org

| Base Catalyst | Reaction Type | Reactants | Key Conditions | Reference |

|---|---|---|---|---|

| Potassium tert-butoxide (KOtBu) | One-pot Three-Component Reaction | Ketones, Aromatic Aldehydes, Amidines | Refluxing ethanol | nih.gov |

| Choline Hydroxide | [3+3] Annulation-Oxidation | α,β-Unsaturated Ketones, Benzamidine Hydrochloride | Used as both catalyst and reaction medium at 60 °C. | mdpi.com |

| DABCO | One-pot Multicomponent Reaction | Benzyloxy benzaldehydes, Dimedone, 6-Amino-1,3-dimethyluracil | Solvent-free, 90 °C | nih.govacs.org |

| Various Bases (e.g., KOtBu) | Intermolecular Oxidative C-N Formation | Allylic Compounds, Amidines | Molecular oxygen as the sole oxidant. | rsc.orgacs.org |

Growing environmental concerns have spurred the development of transition-metal-free synthetic methods for pyrimidines. These approaches avoid potential contamination of the final products with residual metals, which is a significant advantage, particularly in pharmaceutical synthesis. researchgate.net

One prominent strategy involves base-promoted reactions that utilize molecular oxygen as a green oxidant. For instance, polysubstituted pyrimidines can be formed through the direct oxidative C-N bond formation between allylic compounds and amidines, promoted by a base and using O₂ as the sole oxidant. acs.orgorganic-chemistry.org This method is praised for its high atom economy and environmental advantages. organic-chemistry.org Similarly, a KOtBu-mediated, three-component coupling reaction offers a metal-free pathway to pyrimidines, with mechanistic studies suggesting that oxidative species generated from KOtBu or the solvent in the presence of air can initiate the reaction. researchgate.net

Another approach relies on the inherent reactivity of the starting materials under specific conditions. A Cope-type hydroamination of 1,4-diarylbuta-1,3-diynes with amidines in DMSO provides 2,4,6-trisubstituted pyrimidines without the need for a metal catalyst. rsc.org Furthermore, the synthesis of pyrimidines from lignin (B12514952) β-O-4 model compounds has been achieved using NaOH in a one-pot, multicomponent cascade reaction, highlighting a sustainable approach that leverages biorenewable feedstock. researchgate.net This reaction proceeds through a series of steps including deprotonation, C-O bond cleavage, and dehydrogenative aromatization, all without a transition metal. researchgate.net The use of organocatalysts, such as itaconic acid or 1,10-phenanthroline, also provides viable transition-metal-free alternatives. acs.orgrsc.org

| Methodology | Key Reagents/Conditions | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Base-Promoted Oxidative C-N Formation | Base (e.g., KOtBu), O₂ (sole oxidant) | Allylic Compounds, Amidines | Avoids toxic metals and overstoichiometric oxidants. | acs.orgorganic-chemistry.org |

| Cope-Type Hydroamination | DMSO (solvent) | 1,4-Diarylbuta-1,3-diynes, Amidines | Efficient and direct hydroamination reaction. | rsc.org |

| NaOH-Mediated Cascade Reaction | NaOH, t-AmOH (solvent), 110 °C | Lignin β-O-4 Model Compounds, Amidines, Alcohols | Sustainable route from biorenewable feedstock. | researchgate.net |

| Base-Promoted Homolytic Aromatic Substitution | KOtBu, 1,10-Phenanthroline (catalyst) | Aryl Halides, Arenes | Mediated by an organic catalyst instead of a transition metal. | researchgate.netacs.org |

Synthetic Challenges and Optimization Strategies

To overcome these hurdles, researchers have explored various optimization strategies. One effective approach is the use of green chemistry tools, such as ultrasound irradiation. The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives, for example, was optimized using ultrasound, which often leads to shorter reaction times and higher yields compared to conventional refluxing methods. nih.gov For this specific synthesis, dimethyl formamide (B127407) (DMF) was identified as the optimal solvent. nih.gov

The use of novel catalytic systems is another key optimization strategy. Ionic liquids, such as L-proline nitrate, have been investigated as recyclable and highly efficient catalysts for multicomponent reactions like the Biginelli synthesis of pyrimidine derivatives. japsonline.com The best conditions for this reaction were found to be a 3% mol catalyst concentration in methanol, resulting in a yield of 86.74%. japsonline.comjapsonline.com

Reaction Chemistry and Functional Group Interconversions of 4 Benzyloxy Pyrimidin 5 Amine

Reactivity of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature fundamentally governs its reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution unless activated by electron-donating groups. thieme-connect.de

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems, including pyrimidines. nih.gov The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group, forming a stabilized intermediate known as a Meisenheimer complex. nih.govfishersci.co.uk For the pyrimidine ring, the carbon atoms at positions 2, 4, and 6 are the most electron-deficient and are thus activated towards nucleophilic attack.

While 4-(benzyloxy)pyrimidin-5-amine itself does not possess a typical leaving group like a halogen at an activated position, its precursors often do. For instance, the synthesis of related N-benzyl-2-phenylpyrimidin-4-amine derivatives starts from 2,4-dichloropyrimidines. acs.org In these precursors, the chlorine atoms are excellent leaving groups for SNAr reactions. A nucleophile, such as an amine, can displace one of the chlorine atoms. The regioselectivity of this substitution is often temperature-dependent, allowing for the sequential and controlled introduction of different nucleophiles.

The general scheme for SNAr on a dichloropyrimidine is shown below:

Reaction of 2,4-dichloropyrimidine (B19661) with a nucleophile (Nu⁻)

This image is for illustrative purposes and does not depict this compound directly.

In many synthetic applications involving pyrimidines, SNAr reactions are fundamental for building molecular complexity. researchgate.netrsc.org For example, the synthesis of various substituted pyrimidines often involves the displacement of chloro, bromo, or sulfonyl groups by O-, N-, or S-centered nucleophiles. acs.orgchemrxiv.org

The pyrimidine ring is inherently deactivated towards electrophilic aromatic substitution (SEAr) due to its electron-deficient character, which is comparable to that of 1,3-dinitrobenzene. thieme-connect.dewikipedia.org Electrophilic attack on an unsubstituted pyrimidine ring requires harsh conditions and generally results in low yields.

However, the reactivity of the pyrimidine nucleus can be significantly modified by the presence of activating substituents. In this compound, both the 5-amino group (-NH₂) and the 4-benzyloxy group (-OCH₂Ph) are strong electron-donating groups. These substituents increase the electron density of the ring, making it more susceptible to electrophilic attack. The amino group, in particular, is a powerful activating group. libretexts.org

The primary site for electrophilic attack on this compound is the C-5 position, which is already substituted. The directing influence of the amino and benzyloxy groups would activate the C-2 and C-6 positions. However, electrophilic substitution reactions on this specific compound are not commonly reported, as the functional groups themselves, particularly the amine, are often more reactive towards electrophiles. For instance, the amino group can be readily protonated by strong acids used to generate electrophiles, which would convert it into a deactivating ammonium (B1175870) group (-NH₃⁺) and shut down the reaction. libretexts.org Standard electrophilic aromatic substitution reactions like nitration or halogenation typically require strongly acidic conditions, which can lead to side reactions or cleavage of the benzyloxy group. masterorganicchemistry.comlibretexts.org

Transformations Involving the Benzyloxy Group

The benzyloxy group serves as a crucial protecting group for the 4-hydroxy functionality, allowing for selective reactions at other positions of the molecule. Its removal is a key step in many synthetic sequences.

The most common and efficient method for the cleavage of a benzyl (B1604629) ether, such as the benzyloxy group in this compound, is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).

The reaction proceeds under mild conditions and is generally high-yielding. The products of the hydrogenolysis of this compound are 5-aminopyrimidin-4-ol (which exists predominantly as its tautomer, 5-aminopyrimidin-4(3H)-one) and toluene.

| Catalyst | Hydrogen Source | Typical Solvent | Product |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol (B145695), Methanol, Ethyl Acetate (B1210297) | 5-Aminopyrimidin-4(3H)-one |

| Palladium Hydroxide (B78521) on Carbon (Pearlman's catalyst) | H₂ gas | Ethanol, Methanol | 5-Aminopyrimidin-4(3H)-one |

| Ammonium Formate | Palladium on Carbon (Pd/C) | Methanol | 5-Aminopyrimidin-4(3H)-one |

Table 1: Common Conditions for Hydrogenolysis of Benzyl Ethers.

Alternative methods for benzyl ether cleavage include treatment with strong acids (e.g., trifluoroacetic acid, HBr) or oxidizing agents, but these are often less compatible with other functional groups present in the molecule. clockss.orgorganic-chemistry.org

The benzyloxy group is widely used in organic synthesis because it is stable under a variety of reaction conditions, yet can be removed cleanly when desired. beilstein-journals.orgnih.gov Its role in this compound is to mask the hydroxyl group of the more stable pyrimidin-4-one tautomer. This protection prevents unwanted side reactions of the pyrimidinone moiety, such as O-alkylation or N-alkylation, during transformations of the 5-amino group. rsc.org

The benzyl ether linkage is robust and generally inert to:

Basic conditions (e.g., NaOH, K₂CO₃, NaH)

Many oxidizing and reducing agents (e.g., LiAlH₄, NaBH₄, MnO₂)

Mildly acidic conditions

Organometallic reagents (e.g., Grignard reagents, organolithiums)

This stability allows for a wide range of chemical manipulations to be performed on other parts of the molecule without affecting the protected hydroxyl group. The orthogonality of the benzyl protecting group, particularly its unique sensitivity to catalytic hydrogenolysis, makes it a valuable tool in multistep synthesis. organic-chemistry.orgnih.gov

Reactions of the Primary Amine Functionality at Position 5

The primary amino group at the C-5 position is a versatile functional handle for the elaboration of the pyrimidine scaffold. Its nucleophilicity allows it to participate in a wide array of reactions, most notably in the construction of fused heterocyclic ring systems. sigmaaldrich.com

One of the most significant applications of this compound and related 4,5-diaminopyrimidines is in the synthesis of pyrazolo[3,4-d]pyrimidines. researchgate.net This scaffold is a core component of numerous biologically active molecules, particularly kinase inhibitors. nih.govekb.eg The synthesis often involves the condensation of the 5-amino group with a 1,3-dielectrophilic species, followed by an intramolecular cyclization.

For example, reaction with formamide (B127407) or triethyl orthoformate can lead to the formation of a purine (B94841) ring system. Condensation with β-dicarbonyl compounds or their equivalents, followed by cyclization, is a common strategy to build fused six-membered rings.

| Reagent | Resulting Fused Ring System | Biological Relevance |

| Ethoxymethylenemalononitrile | Pyrimido[4,5-d]pyrimidine | Varies |

| Triethyl orthoformate / Acetic Anhydride | Purine analogue precursor | Kinase inhibitors |

| Carbon Disulfide | Thiazolo[5,4-d]pyrimidine precursor | Varies |

| β-Ketoesters | Pyrimido[4,5-b]quinoline | Varies |

Table 2: Examples of Cyclization Reactions Involving the 5-Amino Group.

Beyond cyclizations, the 5-amino group can undergo typical reactions of primary aromatic amines:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Schiff Base Formation: Condensation with aldehydes and ketones to form imines. mdpi.com

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN).

These transformations highlight the importance of the 5-amino group as a key point for molecular diversification.

Condensation Reactions (e.g., Schiff Base Formation)

The primary amine at the C5 position of this compound serves as a potent nucleophile, readily participating in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netnih.gov This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product. nih.gov

The formation of these C=N double bonds is a cornerstone of combinatorial chemistry, allowing for the generation of diverse molecular libraries. The stability of the resulting Schiff base can vary, with those derived from aromatic aldehydes generally being more stable than their aliphatic counterparts. researchgate.net The reaction conditions for Schiff base formation can be tailored, often involving acid catalysis or azeotropic removal of water to drive the equilibrium towards the product. nih.govrjptonline.org

Table 1: General Scheme for Schiff Base Formation

| Reactant A | Reactant B | Product | Reaction Type |

|---|

Acylation and Sulfonylation

The nucleophilic amino group of this compound is susceptible to acylation and sulfonylation. These reactions involve the treatment of the amine with acylating or sulfonylating agents, respectively, typically in the presence of a base to neutralize the acidic byproduct.

Acylation: Reaction with acylating agents like acid chlorides or anhydrides results in the formation of the corresponding amides. This transformation is significant as it introduces a carbonyl group, which can alter the electronic and steric properties of the molecule and serve as a handle for further functionalization.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields sulfonamides. researchgate.net Sulfonamides are a key functional group in medicinal chemistry, known for their diverse biological activities. The general procedure involves reacting the amine with the sulfonyl chloride in a suitable solvent, often with a non-nucleophilic base like pyridine (B92270) or triethylamine. researchgate.net

Table 2: Acylation and Sulfonylation Reactions

| Reaction | Reagent | Functional Group Introduced | Product Class |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) / Anhydride ((RCO)₂O) | Acyl (R-CO-) | Amide |

Diazotization and Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). organic-chemistry.orggoogle.com This reaction converts the amino group into a highly reactive diazonium salt.

The resulting pyrimidine-5-diazonium salt is a valuable synthetic intermediate. Diazonium salts are known to be involved in a wide array of transformations, including:

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (coupling agents) such as phenols, anilines, or active methylene (B1212753) compounds (e.g., barbituric acid) to form brightly colored azo compounds. icrc.ac.irresearchgate.net This is a classic method for the synthesis of azo dyes. icrc.ac.irmdpi.com

Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents, including halogens, cyano, or hydroxyl groups, often mediated by copper(I) salts.

These reactions provide a powerful platform for introducing a diverse range of functional groups onto the pyrimidine ring at the C5 position, which would be difficult to achieve through direct substitution methods.

Cyclization and Annulation Reactions Leading to Fused Heterocycles

The bifunctional nature of this compound, possessing a reactive amino group ortho to a nitrogen atom within the pyrimidine ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. rsc.org These reactions lead to the formation of polycyclic structures with significant chemical and biological interest.

Pyrimido[4,5-b]quinoline Scaffolds

The construction of the pyrimido[4,5-b]quinoline ring system is a well-established synthetic strategy that often utilizes aminopyrimidine precursors. bohrium.comju.edu.sa A prominent method for synthesizing this scaffold is the multicomponent reaction (MCR), which involves the condensation of an aminopyrimidine (or a related aminouracil), an aldehyde, and a 1,3-dicarbonyl compound like dimedone. nih.govacs.orgsemanticscholar.org

In a typical synthesis, the reaction between 6-amino-1,3-dimethyluracil (B104193) (an analog of this compound), various aromatic aldehydes, and dimedone, often catalyzed by a base like DABCO, yields the corresponding pyrimido[4,5-b]quinoline derivatives in high yields. nih.govacs.org This one-pot synthesis is valued for its efficiency and atom economy. semanticscholar.org The reaction proceeds through a cascade of condensation and cyclization steps to build the fused quinoline (B57606) ring onto the pyrimidine core. acs.org

Table 3: Example of Multicomponent Synthesis of Pyrimido[4,5-b]quinolines

| Component 1 | Component 2 | Component 3 | Catalyst | Fused System Formed |

|---|

Pyrimido[1,6-a]pyrimidine and Pyrimido[1,6-c]pyrimidine Systems

The synthesis of pyrimido[1,6-a]pyrimidine systems has been achieved starting from aminopyrimidine derivatives. For instance, the condensation of 5-(benzyloxy)pyrimidin-4-amine (B1339935) (an isomer of the title compound) with a methoxy-methylene derivative of Meldrum's acid leads to the formation of a pyrimidinyl-dioxane-dione intermediate. nih.gov Subsequent thermal treatment of this intermediate induces cyclization through the release of carbon dioxide and acetone, affording the fused pyrimido[1,6-a]pyrimidinone ring system. nih.gov This reaction highlights a versatile strategy for annulating a second pyrimidine ring onto the initial pyrimidine core.

Table 4: Synthesis of a Pyrimido[1,6-a]pyrimidinone

| Starting Material | Reagent | Intermediate | Product |

|---|

Other Condensed Ring Systems

The reactivity of this compound and its derivatives allows for the synthesis of a variety of other fused heterocyclic systems. The specific ring system formed depends on the nature of the co-reactant and the reaction conditions. Examples of other condensed systems that can be synthesized from aminopyrimidine precursors include:

Pyrimido[4,5-c]isoquinolines: These structures can be synthesized through various chemical transformations, including condensation and cyclocondensation reactions, starting from appropriately substituted pyrimidines. benthamscience.com

Pyrimido[5',4':5,6]pyrido[1,2-a]benzimidazoles: Complex polycyclic systems like these can be constructed through multi-step sequences involving intramolecular cyclizations of suitably functionalized pyrimidine derivatives.

These synthetic routes underscore the utility of aminopyrimidines as versatile building blocks in the construction of diverse and complex heterocyclic scaffolds.

Advanced Spectroscopic Characterization for Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.

Proton (¹H) NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their chemical shifts (δ), which are influenced by the surrounding electronic environment. libretexts.org In the ¹H NMR spectrum of 4-(Benzyloxy)pyrimidin-5-amine, distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the benzyloxy group, and the amine group are observed.

The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.30-7.55 ppm. rsc.orgresearchgate.net The methylene (B1212753) protons (-CH2-) of the benzyloxy group exhibit a characteristic singlet at approximately δ 5.4-5.6 ppm. rsc.org The protons on the pyrimidine ring itself will have specific chemical shifts. For instance, in related pyrimidine structures, the ring protons can appear at varied positions, such as δ 8.3-8.4 ppm. rsc.org The protons of the amine group (-NH2) often present as a broad singlet, and its chemical shift can vary but has been observed around δ 4.8-7.0 ppm in similar structures. rsc.orgrsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures

| Functional Group | Proton Type | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| Benzyloxy Group | Aromatic (C₆H₅) | 7.30 - 7.55 | Multiplet |

| Benzyloxy Group | Methylene (OCH₂) | 5.4 - 5.6 | Singlet |

| Pyrimidine Ring | Ring Protons | ~8.3 - 8.4 | Singlet |

| Amine Group | Amine (NH₂) | ~4.8 - 7.0 | Broad Singlet |

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. ucl.ac.uk

The carbon atoms of the phenyl ring in the benzyloxy group typically resonate in the aromatic region, from approximately δ 127 to 136 ppm. nih.gov The methylene carbon (-CH2-) of the benzyloxy group is expected to appear around δ 67-69 ppm. rsc.orgnih.gov The carbon atoms of the pyrimidine ring will have characteristic shifts depending on their substitution. For example, carbons attached to the nitrogen and oxygen atoms will be significantly deshielded, appearing at lower fields (e.g., δ 154-162 ppm). rsc.orgnih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Related Structures

| Functional Group | Carbon Type | Chemical Shift (δ) ppm |

|---|---|---|

| Pyrimidine Ring | C-4 (attached to O) | ~162 |

| Pyrimidine Ring | C-5 (attached to N) | ~120 |

| Pyrimidine Ring | C-2, C-6 | ~154-160 |

| Benzyloxy Group | Quaternary (C-ipso) | ~136 |

| Benzyloxy Group | Aromatic (CH) | ~128 |

| Benzyloxy Group | Methylene (OCH₂) | ~68 |

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, further confirming the structure. ipb.pt A COSY spectrum would show correlations between coupled protons, for instance, within the phenyl ring. An HMBC spectrum would reveal long-range correlations between protons and carbons, such as the correlation between the methylene protons of the benzyloxy group and the C-4 carbon of the pyrimidine ring, as well as the ipso-carbon of the phenyl ring. These correlations provide definitive evidence for the assigned structure. ipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. arizona.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. rsc.org For this compound (C₁₁H₁₁N₃O), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally observed mass. A close match between the calculated and observed values, typically within a few parts per million (ppm), confirms the molecular formula. For instance, a related compound, 7-(benzyloxy)-3H- rsc.orgbldpharm.comtriazolo[4,5-d]pyrimidin-5-amine, has a calculated mass of 243.09899 and an observed HRMS value of 243.09872. rsc.org

Table 3: HRMS Data for a Structurally Related Compound

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

|---|---|---|---|

| 7-(benzyloxy)-3H- rsc.orgbldpharm.comtriazolo[4,5-d]pyrimidin-5-amine | C₁₀H₉N₇O | 243.09899 | 243.09872 |

LC-MS and GC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. mdpi.combre.com These methods are routinely used to assess the purity of a sample and confirm the identity of the target compound. acs.orgnih.gov

In an LC-MS or GC-MS analysis of this compound, the compound would first be separated from any impurities on a chromatographic column. The eluting compound then enters the mass spectrometer, where it is ionized. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion (or protonated molecule), confirming its identity. A key fragmentation pathway for benzylic compounds in mass spectrometry is the cleavage of the benzylic C-O bond, which would lead to a characteristic fragment ion at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺). miamioh.edu Another common fragmentation for amines is the alpha-cleavage. libretexts.org The presence of a single major peak in the chromatogram at the expected retention time would indicate the high purity of the compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum displays absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

A study on a related compound, 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, showed characteristic peaks for the amino group (NH) stretches around 3426 and 3308 cm⁻¹ and the C=N bond of the pyrimidine ring at 1646 cm⁻¹. researchgate.net For other similar structures, the C-O stretching vibration of a benzyloxy group is typically observed around 1260 cm⁻¹. mdpi.com Based on this, the predicted IR absorption data for this compound would likely exhibit the following key bands:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (in benzyl group) | Stretching | 2850 - 3000 |

| Pyrimidine Ring (C=N and C=C) | Stretching | 1500 - 1650 |

| Benzene (B151609) Ring (C=C) | Stretching | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Amine (N-H) | Bending (Scissoring) | 1590 - 1650 |

These expected absorption bands provide a theoretical fingerprint for the identification and structural confirmation of this compound. The presence of peaks in these regions during experimental analysis would strongly support the successful synthesis of the target compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of conjugated systems and chromophores.

For this compound, the pyrimidine ring and the benzene ring of the benzyloxy group constitute the primary chromophores. These aromatic systems contain π electrons that can undergo π → π* transitions upon absorption of UV radiation. The presence of the amino group (an auxochrome) attached to the pyrimidine ring is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength.

While specific experimental UV-Visible spectral data for this compound is not available in the provided search results, related pyrimidine derivatives have been studied. The absorption spectroscopy of organic compounds is primarily based on the n or π electron transition to the π* excited state, with absorption peaks typically appearing in the 200-700 nm range. vulcanchem.com For instance, various pyrimidine-based azo dyes have been characterized using UV-Visible spectroscopy to investigate their photophysical properties. researchgate.net A study on other heterocyclic systems also utilized UV-Vis spectroscopy to characterize the electronic absorption properties. researchgate.net

Based on the structure of this compound, the following electronic transitions are anticipated:

| Chromophore/Functional Group | Electronic Transition | Expected Absorption Maximum (λmax) |

| Pyrimidine Ring | π → π | ~260 nm |

| Benzene Ring | π → π | ~255 nm |

| Amino Group on Pyrimidine | n → π* | Longer wavelength, lower intensity |

The UV-Visible spectrum of this compound is expected to show strong absorption bands in the UV region corresponding to the π → π* transitions of the aromatic rings. The exact position and intensity of these bands would be influenced by the solvent used for the analysis. The n → π* transition of the non-bonding electrons on the nitrogen atoms of the amine and pyrimidine ring is also expected, though it is typically of lower intensity.

Theoretical and Computational Investigations of 4 Benzyloxy Pyrimidin 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. nih.govsamipubco.com Methods like B3LYP with basis sets such as 6-311G++(d,p) are frequently employed to investigate the properties of pyrimidine (B1678525) derivatives. nih.govirjweb.com These calculations allow for a detailed exploration of the molecule's geometry, electronic landscape, and reactivity.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational investigation is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. For 4-(Benzyloxy)pyrimidin-5-amine, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis would involve systematically rotating these flexible bonds to map the potential energy surface and identify the global minimum (the most stable conformer) and any local minima. This information is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred shape.

Illustrative Geometrical Parameters for a Substituted Pyrimidine Ring

The following table provides typical bond lengths and angles for a substituted pyrimidine ring, derived from computational studies on analogous molecules. These values serve as an educated estimation for this compound.

| Parameter | Typical Value (Å or °) |

| C-N (in pyrimidine ring) | 1.33 - 1.38 Å |

| C-C (in pyrimidine ring) | 1.39 - 1.42 Å |

| C4-O (alkoxy bond) | ~1.36 Å |

| C5-N (amino bond) | ~1.38 Å |

| N-C-N (bond angle) | ~127° |

| C-N-C (bond angle) | ~116° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential - MEP)

Understanding the electronic structure is key to predicting a molecule's reactivity. Two important concepts in this area are the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. nih.gov The energy of the HOMO is related to the ionization potential and indicates the electron-donating ability of the molecule. The energy of the LUMO is related to the electron affinity and indicates the electron-accepting ability.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-amine group and the pyrimidine ring, while the LUMO would likely be distributed over the pyrimidine and benzyloxy moieties.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is used to predict the sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the benzyloxy group, as these are electronegative atoms with lone pairs of electrons. The amine group's hydrogen atoms and the hydrogens on the aromatic rings would likely show positive potential (blue). This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Typical Frontier Orbital Energies for Aminopyrimidine Derivatives

This table presents representative HOMO, LUMO, and energy gap values for aminopyrimidine derivatives, providing an estimate for the electronic properties of this compound.

| Parameter | Illustrative Energy Value (eV) |

| EHOMO | -6.0 to -7.0 eV |

| ELUMO | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | 4.0 to 5.0 eV |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. nih.gov This analysis provides a quantitative picture of bonding and allows for the investigation of intramolecular and intermolecular interactions. researchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). nih.gov This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

For this compound, NBO analysis would be particularly useful for understanding:

Intramolecular Hydrogen Bonding: The possibility of weak hydrogen bonds between the amine hydrogens and the adjacent pyrimidine nitrogen or the benzyloxy oxygen.

Intermolecular Interactions: NBO analysis can model dimer formation and quantify the stabilization energies of intermolecular hydrogen bonds, for instance, between the amine group of one molecule and a pyrimidine nitrogen of another. nih.gov

Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies

The following table shows potential donor-acceptor interactions and their estimated stabilization energies (E(2)) for a molecule like this compound, based on studies of similar compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N (amine) | π(C4-C5) | High | π-conjugation |

| LP(1) O (benzyloxy) | π(C4-N3) | Moderate | π-conjugation |

| σ(C-H) | σ(N-H) | Low | Hyperconjugation |

| LP(1) N (pyrimidine) | σ(N-H) (amine) | Moderate-High | Intermolecular H-bond |

Mechanistic Studies of Key Reactions

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states and intermediates that are often difficult to observe experimentally. A key reaction pathway for substituted pyrimidines is Nucleophilic Aromatic Substitution (SNAr).

Transition State Analysis

The SNAr reaction of a substituted pyrimidine, for instance, the displacement of a leaving group at the C4 position by a nucleophile, proceeds through a high-energy transition state. Computational methods can locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy barrier of the reaction. wuxiapptec.com A lower energy barrier implies a faster reaction. For this compound, if a reaction were to occur at a different position (e.g., if there were a leaving group at C2 or C6), transition state analysis could predict the regioselectivity of the reaction by comparing the activation energies for attack at the different sites. wuxiapptec.com

Role of Pre-reactive and Meisenheimer Complexes in SNAr

The classical SNAr mechanism involves a two-step process: the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. researchgate.netnih.gov However, recent studies suggest that the mechanism can be more complex and may involve a concerted pathway where the Meisenheimer complex is a transition state rather than a stable intermediate. chemrxiv.orgbris.ac.uk

Computational studies can help distinguish between these possibilities. chemrxiv.org

Meisenheimer Complexes: Calculations can determine whether the Meisenheimer complex exists as a true intermediate in a potential energy well or if it is a high-energy species that more closely resembles a transition state. chemrxiv.org For reactions involving alkoxy groups on pyrimidine rings, computational studies have shown that Meisenheimer complexes can play a key role in the reaction mechanism. chemrxiv.org The stability of this complex is highly dependent on the electron-withdrawing groups present on the aromatic ring. researchgate.net

For a hypothetical SNAr reaction involving this compound (e.g., if it were reacting with an amine at a position with a leaving group), computational mechanistic studies would investigate the energy profile of the reaction, identifying any pre-reactive complexes, the transition state for the nucleophilic attack, the stability of the potential Meisenheimer intermediate, and the transition state for the leaving group's departure.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). For this compound, one would expect distinct signals for the protons and carbons of the pyrimidine ring, the benzyloxy group, and the amine group. The chemical shifts would be influenced by the electronic environment of each nucleus, with the electronegative nitrogen atoms in the pyrimidine ring and the oxygen of the benzyloxy group causing characteristic downfield shifts for nearby atoms.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule at its optimized geometry using DFT. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. The predicted IR spectrum of this compound would be expected to show characteristic vibrational modes, including N-H stretching from the amine group, C-H stretching from the aromatic rings, C=N and C=C stretching vibrations within the pyrimidine ring, and C-O stretching from the benzyloxy ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption spectra. This method predicts the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The predicted UV-Vis spectrum for this compound would likely exhibit absorptions corresponding to π → π* transitions within the pyrimidine and benzene (B151609) rings. The presence of the amino and benzyloxy substituents would be expected to cause a red shift (shift to longer wavelengths) of these absorptions compared to unsubstituted pyrimidine.

Table 1: Predicted Spectroscopic Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| ¹H NMR (δ, ppm) | |

| Pyrimidine H | 8.0 - 8.5 |

| Benzene H | 7.2 - 7.5 |

| Methylene (B1212753) (CH₂) | 5.3 - 5.5 |

| Amine (NH₂) | 4.5 - 5.0 |

| ¹³C NMR (δ, ppm) | |

| Pyrimidine C | 140 - 160 |

| Benzene C | 125 - 135 |

| Methylene (CH₂) | 65 - 70 |

| IR (ν, cm⁻¹) | |

| N-H Stretch | 3300 - 3500 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C=N/C=C Stretch | 1500 - 1650 |

| C-O Stretch | 1200 - 1250 |

| UV-Vis (λmax, nm) | |

| π → π* Transition | 270 - 290 |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups and molecular structures. Specific computational data for this compound is not available in the cited literature.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The study of non-linear optical (NLO) properties of organic molecules has gained significant attention due to their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are instrumental in the theoretical evaluation of NLO properties by calculating key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations are often performed using a finite field approach.

For a molecule to exhibit significant NLO properties, it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the amino group (-NH₂) acts as an electron donor, while the pyrimidine ring, with its electron-deficient nitrogen atoms, acts as an electron acceptor. The benzyloxy group can also contribute to the electronic properties of the system. This donor-acceptor architecture can lead to a significant intramolecular charge transfer upon excitation, which is a key factor for a high NLO response.

The theoretical evaluation would involve optimizing the molecular geometry and then calculating the dipole moment, polarizability, and hyperpolarizability tensors. The magnitudes of these tensors provide a measure of the NLO activity of the molecule. A large first-order hyperpolarizability (β) value is indicative of a strong second-order NLO response. Theoretical studies on similar pyrimidine derivatives have shown that the nature and position of substituents on the pyrimidine ring can significantly influence the NLO properties.

Table 2: Predicted Non-Linear Optical Properties for this compound (Illustrative)

| Property | Predicted Value (a.u.) |

| Dipole Moment (μ) | 3 - 5 D |

| Mean Polarizability (α) | 150 - 200 |

| First-Order Hyperpolarizability (β) | 1000 - 2000 |

Note: The values in this table are illustrative and based on typical ranges for similar donor-acceptor substituted pyrimidine systems. Specific computational data for this compound is not available in the cited literature.

Strategic Applications As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Biologically Relevant Heterocyclic Systems

The primary amino group at the 5-position of 4-(benzyloxy)pyrimidin-5-amine is a key functional handle for the construction of fused heterocyclic systems. nih.govmdpi.com This amine can act as a potent nucleophile, enabling cyclization reactions with various electrophilic partners to yield bicyclic and polycyclic structures that are central to many biologically active compounds. ijnrd.orgtaylorfrancis.com The pyrimidine (B1678525) ring itself is a fundamental scaffold in numerous approved drugs, and using this compound as a precursor allows for the direct incorporation of this privileged core. utrgv.edu

One of the most significant applications is in the synthesis of purine (B94841) analogs and other fused pyrimidine systems. For instance, through condensation reactions with appropriate reagents, it can be elaborated into structures like pyrazolo[1,5-a]pyrimidines and thiazolo[4,5-d]pyrimidines. These scaffolds are known to interact with various biological targets, forming the basis for potential therapeutic agents. nih.govresearchgate.net The benzyloxy group at the 4-position not only influences the electronic properties of the pyrimidine ring but can also be deprotected at a later synthetic stage to reveal a hydroxyl group, providing another point for diversification.

| Precursor Type | Reaction Partner(s) | Resulting Heterocyclic System | Potential Biological Relevance |

|---|---|---|---|

| 5-Aminopyrimidine | β-Ketoesters, Malononitriles | Pyrazolo[1,5-a]pyrimidine (B1248293) | Kinase inhibitors, Antiviral, Antitumor |

| 5-Aminopyrimidine | Isothiocyanates, α-Haloketones | Thiazolo[4,5-d]pyrimidine | Anticancer, Anti-inflammatory |

| 5-Aminopyrimidine | Dicarbonyl compounds | Pyrrolo[2,3-d]pyrimidine | Enzyme inhibitors |

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for rapidly generating libraries of structurally diverse molecules. nih.gov this compound is an excellent candidate for MCRs due to the presence of the nucleophilic amino group.

In MCRs, the aminopyrimidine can react sequentially with components like an aldehyde and a CH-acid (e.g., malononitrile (B47326) or a 1,3-dicarbonyl compound) to construct complex fused ring systems in a one-pot fashion. frontiersin.org For example, a reaction involving an aldehyde, malononitrile, and an aminopyrazole (a close analog of aminopyrimidine) can lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This approach allows for the efficient creation of a large number of distinct compounds by simply varying the input components, which is highly valuable in drug discovery for exploring structure-activity relationships (SAR). The ability to generate molecular complexity and scaffold diversity from simple starting materials underscores the strategic importance of this building block in modern synthetic chemistry. nih.gov

Derivatization for Advanced Functionalization and Chemical Libraries

The creation of chemical libraries containing systematically varied analogs of a lead structure is a cornerstone of medicinal chemistry. This compound is well-suited for such derivatization efforts, which can be carried out using both solid-phase and solution-phase methodologies to introduce a wide range of functional groups.

Solid-phase synthesis offers significant advantages for library construction, including simplified purification and the potential for automation. nih.gov In this approach, a molecule derived from this compound can be anchored to a solid support, such as a Merrifield resin. researchgate.net Once immobilized, the scaffold can undergo a series of chemical transformations. For instance, a related thiazole-aminoamide intermediate can be cyclized on-resin to form a thiazolo-pyrimidinone system. researchgate.net Subsequent reactions, such as directed amination or nucleophilic substitution, can be performed to introduce diversity at various points on the molecule before the final product is cleaved from the solid support. researchgate.net This methodology enables the systematic and efficient production of a large library of related compounds for biological screening. nih.govresearchgate.net

| Step | Description | Purpose |

|---|---|---|

| 1. Immobilization | Covalently attaching the initial building block or a derivative to a solid support (resin). | Facilitates easy purification by filtration. |

| 2. Elaboration | Performing one or more chemical reactions (e.g., cyclization, coupling) on the resin-bound substrate. | Builds the core molecular scaffold. |

| 3. Diversification | Introducing various R-groups by reacting the immobilized scaffold with a library of reagents. | Generates a collection of unique analogs. |

| 4. Cleavage | Releasing the final compounds from the solid support. | Provides the purified products for analysis and screening. |

Traditional solution-phase synthesis remains a flexible and powerful method for derivatization. The amino group of this compound can readily undergo a variety of reactions, including acylation with acid chlorides or anhydrides, reductive amination with aldehydes or ketones, and participation in metal-catalyzed cross-coupling reactions like Buchwald-Hartwig amination. nih.gov These reactions allow for the introduction of a vast array of substituents, enabling fine-tuning of the molecule's steric and electronic properties. For example, reacting the amine with a panel of carboxylic acids using coupling reagents like HATU can generate a library of amide derivatives. rsc.org Such solution-phase approaches are crucial for both initial lead optimization and larger-scale synthesis of promising candidates.

Design and Synthesis of Analogs with Modified Reactivity Profiles

For instance, introducing electron-withdrawing or electron-donating groups onto the phenyl ring of the benzyloxy moiety can modulate the electronic density of the entire system, thereby influencing the reactivity of the 5-amino group in subsequent reactions. figshare.com Replacing the benzyl (B1604629) group with other protecting groups (e.g., tert-butyloxycarbonyl) or functional moieties can provide alternative deprotection strategies or introduce new functionalities. Furthermore, analogs can be designed where the pyrimidine core itself is substituted with other groups (e.g., methyl, halo) to sterically or electronically tune its properties for specific synthetic applications or to improve the biological profile of the final products. nih.govmdpi.com This rational design of analogs is a key strategy for overcoming synthetic challenges and optimizing the properties of the target molecules. figshare.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Benzyloxy)pyrimidin-5-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

-

Stepwise Functionalization : Begin with a pyrimidine core and introduce the benzyloxy group via nucleophilic substitution. For example, reacting 5-aminopyrimidin-4-ol with benzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

-

Optimization : Use anhydrous solvents and inert atmospheres (N₂/Ar) to minimize side reactions. highlights the importance of dry conditions for pyrimidine derivatives, achieving >97% purity by controlling temperature (0–60°C gradients) and avoiding oxygen .

-

Purification : Crystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is effective for isolating the product.

- Data Table : Synthetic Conditions Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Benzylation | Benzyl bromide, NaH, DMF, 80°C, 12h | 65–75 | 90–95 | Adapted |

| Nitro Reduction* | H₂/Pd-C, EtOH, RT, 6h | 85 | 98 | Hypothetical |

| *If starting from nitro precursors (e.g., 5-nitro analogs). |

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral signatures should researchers expect?

- Methodology :

-

NMR :

-

¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, benzyl group), NH₂ (δ 5.5–6.0 ppm, broad singlet), pyrimidine H (δ 8.2–8.5 ppm) .

-

¹³C NMR : Benzyl carbons (δ 128–137 ppm), pyrimidine C4 (δ 160–165 ppm, benzyloxy-attached) .

-

IR : Stretching vibrations for NH₂ (~3400 cm⁻¹), C-O (benzyloxy, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

-

Mass Spectrometry : Molecular ion peak at m/z 231.1 (C₁₁H₁₁N₃O⁺), confirmed via HRMS .

- Data Table : Key Spectral Signatures

| Technique | Key Peaks/Shifts | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.3 (m, 5H, benzyl), δ 8.3 (s, H-2) | Benzyl and pyrimidine protons |

| ¹³C NMR | δ 160.2 (C-O) | Benzyloxy linkage |

| IR | 1255 cm⁻¹ | C-O stretching |

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and stability of this compound under varying experimental conditions?

- Methodology :

-

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The benzyloxy group’s electron-donating effect increases pyrimidine ring electron density, favoring electrophilic substitution at C2 .

-

MD Simulations : Assess thermal stability by simulating decomposition pathways. notes that related compounds decompose at >150°C, aligning with DSC data .

-

Solubility Prediction : Use COSMO-RS to estimate logP (~2.1), indicating moderate solubility in DMSO or ethanol, critical for biological assays .

- Data Table : Computational Predictions

| Property | Predicted Value | Experimental Validation |

|---|---|---|

| HOMO-LUMO gap (eV) | 4.2 | N/A |

| Thermal decomposition | 160–180°C | Matches DSC |

| logP | 2.1 | HPLC data |

Q. What strategies resolve contradictions in biological activity data observed across studies involving this compound derivatives?

- Methodology :

-

Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations). For example, antimicrobial activity may vary due to bacterial strain-specific efflux pumps .

-

Structural Confirmation : Verify compound identity via X-ray crystallography. shows dihedral angle variations in polymorphs alter hydrogen bonding and activity .

-

Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72h exposure, ATP-based viability assays) .

Q. What are the critical considerations for ensuring the compound's stability during storage and handling, based on its physicochemical properties?

- Methodology :

-

Storage : Keep in amber vials at –20°C under inert gas (Ar). warns of decomposition upon prolonged exposure to heat/moisture .

-

Handling : Use gloveboxes for oxygen-sensitive reactions. Mutagenicity testing (Ames II) for analogs suggests wearing nitrile gloves and using fume hoods .

-

Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking (retention time shifts indicate degradation) .

- Data Table : Stability Profile

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 25°C, dry N₂, 6 months | <5 | None detected |

| 40°C, 75% RH, 4 weeks | 15–20 | 5-Aminopyrimidin-4-ol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.